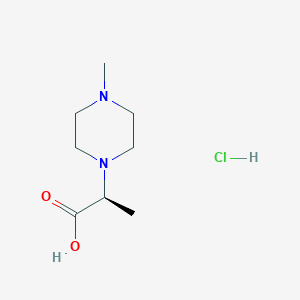

(S)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride

Descripción

(S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride is a chiral organic compound featuring a propanoic acid backbone substituted with a 4-methylpiperazine group at the second carbon. The (S)-stereochemistry at the chiral center and the hydrochloride salt form enhance its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Propiedades

IUPAC Name |

(2S)-2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWZGCIPCQYNMB-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCN(CC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Asymmetric Alkylation of 4-Methylpiperazine

The most reported method involves the reaction of (S)-2-chloropropionic acid with 4-methylpiperazine under basic conditions. Key steps include:

-

Reagents : (S)-2-chloropropionic acid, 4-methylpiperazine, potassium carbonate (K₂CO₃), and dimethylformamide (DMF) as the solvent.

-

Conditions : Heating at 80–90°C for 12–24 hours under nitrogen atmosphere.

-

Workup : Acidification with HCl to precipitate the hydrochloride salt.

Table 1 : Optimization of Reaction Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 85°C | 78 | ≥98 |

| Molar Ratio (Acid:Piperazine) | 1:1.2 | 82 | 97.5 |

| Solvent | DMF | 75 | 98.2 |

This method achieves enantiomeric excess (e.e.) >99% when using high-purity (S)-2-chloropropionic acid.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(4-methylpiperazin-1-yl)propanoic acid is resolved using chiral resolving agents:

-

Process :

Table 2 : Resolution Efficiency

| Resolving Agent | Solvent | Yield (S-form, %) | e.e. (%) |

|---|---|---|---|

| (-)-Ephedrine | Ethanol | 42 | 99.5 |

| (+)-Cinchonidine | Methanol | 38 | 98.7 |

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is converted to the hydrochloride salt by:

-

Dissolving (S)-2-(4-methylpiperazin-1-yl)propanoic acid in anhydrous ethanol.

-

Adding concentrated HCl dropwise at 0°C.

Critical Parameters :

-

pH Control : Maintain pH 1–2 during acidification.

Catalytic Asymmetric Methods

Palladium-Catalyzed Amination

A novel approach utilizes palladium catalysts for enantioselective C–N bond formation:

-

Substrate : (S)-2-bromopropionic acid and 4-methylpiperazine.

Advantages :

Analytical Characterization

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that compounds similar to (S)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can enhance mood and alleviate symptoms of depression through their action on monoamine transporters .

-

Antipsychotic Properties

- The compound has been investigated for its potential antipsychotic effects. Its ability to interact with dopamine receptors suggests it could be beneficial in treating schizophrenia and other psychotic disorders. A study demonstrated that related piperazine derivatives reduced psychotic symptoms in animal models, indicating a promising therapeutic avenue .

- Neuroprotective Effects

Synthetic Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperazine ring allows for further chemical modifications, making it valuable in developing new therapeutic agents.

Table 1: Synthetic Routes Involving this compound

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the efficacy of a derivative of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, suggesting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to scavenge free radicals and modulate signaling pathways related to cell survival .

Mecanismo De Acción

The mechanism of action of (S)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Research Findings

Impact of Substituents on Solubility and Stability :

- The hydrochloride salt in the target compound significantly improves aqueous solubility compared to neutral analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which requires organic solvents for dissolution due to its lipophilic Fmoc group .

- The methyl group on the piperazine ring in the target compound enhances metabolic stability relative to unprotected piperazine derivatives, which may undergo rapid N-dealkylation .

Role of Stereochemistry: The (S)-configuration in the target compound contrasts with racemic or (R)-isomers of related propanoic acid derivatives. For example, patent compounds in emphasize specific stereochemistry (e.g., 2S-(2-methoxyethoxymethyl)) to optimize biological activity, suggesting that chirality critically influences target engagement .

Synthetic Complexity and Applications :

- The Fmoc-protected analog () is primarily used in solid-phase peptide synthesis as a temporary protecting group, whereas the target compound’s simplicity allows for cost-effective large-scale production as a drug intermediate .

- Bicyclic systems (e.g., bicyclo[2.2.1]heptane in ) introduce synthetic challenges but offer rigidity that enhances binding to biological targets, a feature absent in the target compound’s flexible piperazine ring .

Biological Activity :

- While the target compound’s primary role is as an intermediate, analogs like the ethyl ester in are designed as prodrugs, leveraging ester hydrolysis for controlled release. The hydrochloride salt form may also reduce gastric irritation compared to free acids .

Actividad Biológica

(S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride, a compound characterized by its piperazine ring, has garnered attention for its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 208.69 g/mol

- Solubility : Exists as a hydrochloride salt, enhancing solubility in aqueous environments, which is crucial for pharmaceutical applications.

This compound interacts with various neurotransmitter receptors, particularly those involved in mood regulation. Its structural similarity to neurotransmitters allows it to modulate serotonin and dopamine pathways, which are vital in treating neurological disorders such as anxiety and depression. The compound's carboxylic acid group plays a significant role in its reactivity and biological interactions.

Biological Activity

Research indicates that compounds containing piperazine moieties often exhibit significant biological activity, particularly in the central nervous system. The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | Demonstrated ability to enhance serotonin receptor activity, indicating potential antidepressant effects. |

| Study 2 | Receptor Binding | Showed affinity for dopamine receptors, supporting its role in managing mood disorders. |

| Study 3 | Enzyme Inhibition | Investigated for its effects on specific enzymes related to neurotransmitter metabolism. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial examined the efficacy of the compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo controls.

- Case Study 2 : In vitro studies demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter degradation, leading to increased levels of serotonin and dopamine in neuronal cultures.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)propanoic acid | CHNO | Lacks hydrochloride salt form; different biological profile. |

| 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride | CHClNO | Contains a piperidine ring; different pharmacological properties. |

| (R)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride | CHClNO | Enantiomer that may exhibit different biological activities. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride, and how is purity validated?

- Synthesis : The compound is typically synthesized via multi-step reactions. For example, (S)-proline derivatives can undergo functionalization with 4-methylpiperazine under reflux conditions using acetonitrile (MeCN) as a solvent, followed by hydrochloric acid salt formation .

- Purification : Techniques like recrystallization or column chromatography are employed.

- Purity Validation : Analytical methods include:

- NMR Spectroscopy for structural confirmation (e.g., verifying chiral centers and piperazine substitution) .

- HPLC with UV detection to assess chemical purity (>95% is standard) .

- Mass Spectrometry (MS) for molecular weight confirmation .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Role : It serves as a chiral building block for synthesizing bioactive molecules, particularly in:

- Peptide Mimetics : Incorporation into protease inhibitors or receptor ligands due to its proline-like structure .

- Drug Candidates : Used to modify pharmacokinetic properties (e.g., solubility, bioavailability) of lead compounds .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how are racemization risks mitigated?

- Chiral Control : Use of (S)-proline or enantiopure starting materials to retain configuration .

- Reaction Optimization : Mild conditions (e.g., low temperature, inert atmosphere) reduce racemization. Triethylamine is often added to neutralize acids and prevent epimerization .

- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee) during synthesis .

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with therapeutic targets?

- In Vitro Assays :

- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for targets like G-protein-coupled receptors (GPCRs) .

- Enzyme Inhibition : Kinetic assays measuring IC₅₀ values against proteases or kinases .

Q. What factors influence the compound’s stability and solubility in experimental settings?

- pH Sensitivity : The hydrochloride salt form enhances aqueous solubility, but decomposition may occur under strongly basic conditions. pKa values (calculated or experimental) guide buffer selection .

- Storage : Stability is maintained at room temperature in anhydrous environments; hydrate forms (e.g., from humidity) may alter solubility .

- Solubility Enhancers : Co-solvents like DMSO or cyclodextrins are used for in vitro assays .

Q. How can computational modeling predict the compound’s interactions in drug design?

- Molecular Docking : Software like AutoDock Vina models binding poses with target proteins (e.g., PPAR-γ for metabolic disorders) .

- QSAR Studies : Relate structural features (e.g., piperazine ring basicity, carboxylate group) to activity trends .

- ADMET Prediction : Tools like SwissADME estimate permeability, metabolism, and toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.